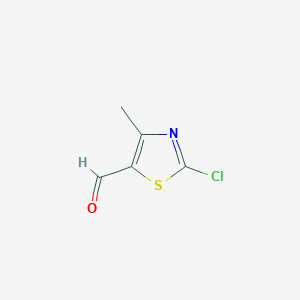

2-chloro-4-methyl-5-Thiazolecarboxaldehyde

Description

2-Chloro-4-methyl-5-thiazolecarboxaldehyde is a heterocyclic compound featuring a thiazole core substituted with chlorine at position 2, a methyl group at position 4, and a carboxaldehyde (-CHO) functional group at position 5. The aldehyde group enhances its reactivity, enabling applications in condensation reactions (e.g., Schiff base formation) and serving as a precursor for derivatives with tailored properties.

Properties

IUPAC Name |

2-chloro-4-methyl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNOS/c1-3-4(2-8)9-5(6)7-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAYCEGMJWKEAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-5-Thiazolecarboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroacetyl chloride with thiourea to form 2-chloro-4-methylthiazole, which is then oxidized to the corresponding aldehyde . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and oxidation processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are used to monitor the product’s purity and composition .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-5-Thiazolecarboxaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

Oxidation: 2-chloro-4-methyl-5-thiazolecarboxylic acid.

Reduction: 2-chloro-4-methyl-5-thiazolemethanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-4-methyl-5-Thiazolecarboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-5-Thiazolecarboxaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiazole ring can also interact with biological receptors, influencing cellular pathways and processes . These interactions make it a valuable compound in the study of enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Structural and Functional Group Differences

Key structural analogs differ in substituent positions, functional groups, and electronic properties. Below is a comparative analysis:

*Calculated based on constituent atomic masses.

Notes:

- Substituent Position Effects : The methyl group at position 4 in the target compound increases steric hindrance and lipophilicity compared to 4-chlorothiazole-5-carboxaldehyde, which lacks this group.

- Functional Group Reactivity : The aldehyde group in the target compound is more electrophilic than the ester (A778736) or carboxylic acid (A218299), making it reactive toward nucleophiles like amines.

- Electronic Effects : Chlorine at position 2 exerts an electron-withdrawing effect, polarizing the thiazole ring and enhancing the electrophilicity of the aldehyde group.

Physicochemical Properties

- Solubility : The target compound’s aldehyde group confers moderate polarity, leading to solubility in polar aprotic solvents (e.g., DMF, DMSO). In contrast, the ethyl ester (A778736) is more lipophilic, favoring solubility in organic solvents like ethyl acetate.

- Melting Point : Aldehyde derivatives generally exhibit lower melting points than carboxylic acids (e.g., A218299, mp ~150–160°C) due to weaker intermolecular forces.

Biological Activity

2-Chloro-4-methyl-5-thiazolecarboxaldehyde is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their roles in medicinal chemistry, exhibiting properties such as antioxidant, antimicrobial, and antitumor activities. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical pathways, and potential therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Thiazole derivatives have been shown to possess significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.

- Antimicrobial Activity : The compound exhibits antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.

- Antitumor Activity : Research indicates that thiazole derivatives can inhibit tumor growth through various pathways, including inducing apoptosis in cancer cells.

Biochemical Pathways

This compound interacts with several biochemical pathways:

- Cell Signaling Pathways : It may modulate pathways involved in inflammation and cell survival.

- Enzyme Inhibition : The compound has been studied as an enzyme inhibitor, impacting metabolic processes related to diseases such as diabetes and cancer .

Research Findings

Recent studies have provided insights into the biological activities of this compound:

Antioxidant Effects

A study demonstrated that thiazole derivatives could reduce markers of oxidative stress in diabetic models. Administration of these compounds resulted in increased levels of glutathione (GSH) and superoxide dismutase (SOD), while decreasing malondialdehyde (MDA) levels, indicating a protective effect against oxidative damage .

Antimicrobial Activity

In vitro tests have shown that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound was effective at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Antitumor Potential

Research has highlighted the antitumor efficacy of thiazole derivatives. In one study, compounds derived from thiazoles demonstrated notable inhibitory effects on various cancer cell lines, indicating their potential as anticancer agents.

Case Studies

- Diabetes Model Study : In a study involving streptozotocin-induced diabetic rats, treatment with thiazole derivatives led to significant improvements in blood glucose levels and lipid profiles. Histopathological examinations revealed restoration of pancreatic morphology, highlighting the compound's potential in managing diabetes .

- Cancer Research : A series of synthesized thiazole derivatives were evaluated for their cytotoxic effects on cancer cell lines. Results indicated that certain modifications to the thiazole structure enhanced antitumor activity, paving the way for further drug development.

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antioxidant, Antimicrobial, Antitumor | Enzyme inhibition, Free radical scavenging |

| 4-Methylthiazole | Antimicrobial | Membrane disruption |

| 2-Thiazolecarboxylic Acid | Antioxidant | Free radical scavenging |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.